N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

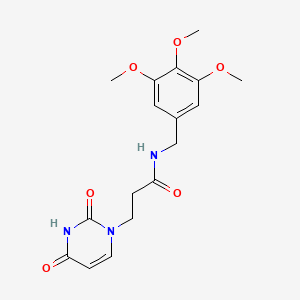

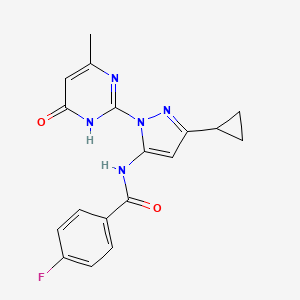

“N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It has a linear formula of C12H14N2O and a molecular weight of 202.258 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound can be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2-(1H-indol-3-yl)acetate, which is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide . The corresponding hydrazide is reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Molecular Structure Analysis

The molecular structure of “N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide” is characterized by an indole moiety that carries an alkyl chain at the 3-position . The structural characterization of synthesized compounds is done by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide” include a linear formula of C12H14N2O, a molecular weight of 202.258 , and it belongs to the class of organic compounds known as 3-alkylindoles .Aplicaciones Científicas De Investigación

Antiallergic Agents

N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide, have been synthesized and investigated for their antiallergic properties. Research has shown that certain derivatives in this series exhibit significant antiallergic potency, with one compound being notably more effective than astemizole in histamine release assays. These findings suggest potential therapeutic applications in treating allergic conditions (Cecilia Menciu et al., 1999).

Chemoselective Acetylation

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the versatility of N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide derivatives in organic synthesis. This process highlights the compound's potential utility in the development of pharmaceuticals (Deepali B Magadum & G. Yadav, 2018).

Anticancer Drug Synthesis

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide indicate its potential as an anticancer drug. This research provides insights into the structural and functional aspects of similar acetamide derivatives, suggesting their applicability in cancer treatment (Gopal Sharma et al., 2018).

Antihyperglycemic and Antioxidant Agents

Indole-3-acetamides have been synthesized and evaluated for their antihyperglycemic and antioxidant activities. These compounds, including structures related to N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide, have shown promising results in inhibiting α-amylase enzyme, which is crucial for diabetes management. This research underscores the potential of such compounds in developing new treatments for diabetes and oxidative stress-related conditions (Kanwal et al., 2021).

Melatonin Analogues

The synthesis of new melatonin analogues from dimers of azaindole and indole, including compounds structurally akin to N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide, demonstrates the compound's relevance in the development of new therapeutics targeting sleep disorders and circadian rhythm disruptions (J. Guillard et al., 2003).

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-ylcarbamoylamino)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-9(18)14-6-7-15-13(19)17-12-8-16-11-5-3-2-4-10(11)12/h2-5,8,16H,6-7H2,1H3,(H,14,18)(H2,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWSXLVOBDCPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)NC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2967033.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)

![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)

![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)

![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)

![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)